molecular formula C34H32Cl4N4O2 B11989088 3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]

3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]

Cat. No.: B11989088
M. Wt: 670.4 g/mol
InChI Key: GGRFXCGOSHLLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] is a complex organic compound with a molecular formula of C34H32Cl4N4O2 and a molecular weight of 670.472 g/mol . This compound is characterized by the presence of a piperazine ring, two carbazole moieties, and dichloro substituents, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] typically involves the reaction of 3,6-dichloro-9H-carbazole with piperazine and a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an organic solvent like ethanol . The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] is unique due to the presence of dichloro substituents on the carbazole rings, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

Molecular Formula

C34H32Cl4N4O2

Molecular Weight

670.4 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-[4-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C34H32Cl4N4O2/c35-21-1-5-31-27(13-21)28-14-22(36)2-6-32(28)41(31)19-25(43)17-39-9-11-40(12-10-39)18-26(44)20-42-33-7-3-23(37)15-29(33)30-16-24(38)4-8-34(30)42/h1-8,13-16,25-26,43-44H,9-12,17-20H2

InChI Key

GGRFXCGOSHLLEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)CC(CN5C6=C(C=C(C=C6)Cl)C7=C5C=CC(=C7)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.